2,3-dichloro-N-ethylaniline

Descripción general

Descripción

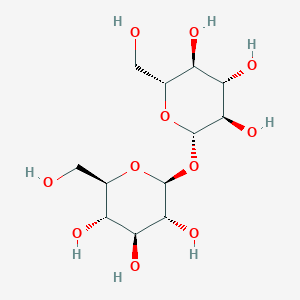

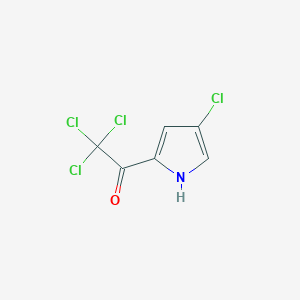

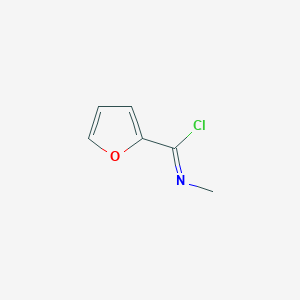

2,3-Dichloro-N-ethylaniline (2,3-DCNE) is an organic compound that has been used in research applications for its unique properties. It is a derivative of aniline and is composed of two chlorine atoms and one ethyl group attached to the nitrogen atom. It is a colorless liquid at room temperature and has a molecular weight of 166.05 g/mol. 2,3-DCNE is a valuable reagent in organic synthesis and has been used in a variety of scientific applications, including drug synthesis, catalysis, and biochemistry.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity in Drug Development

2,3-dichloro-N-ethylaniline and related compounds are used in the synthesis of pharmaceuticals. For instance, laquinimod, a drug in clinical trials for multiple sclerosis, involves a high-yielding aminolysis reaction with N-ethylaniline. The study of its synthesis provides insights into the reactivity and mechanism involving intramolecular proton transfer, which is crucial for the formation of key intermediates in drug synthesis (Jansson et al., 2006).

Charge-Transfer Interactions

Research into the charge-transfer interactions of compounds related to this compound has implications for understanding molecular interactions in various solvents. A study on the interaction between 2,3-dicyano-1,4-naphthoquinone and N-ethylaniline revealed the formation of a charge-transfer complex, providing a basis for understanding molecular behavior in solvents and potential applications in designing new materials and reaction pathways (Magadum et al., 2012).

Environmental and Microbial Degradation

This compound derivatives also play a role in the study of environmental degradation of herbicides. Sphingobium sp. strain MEA3-1 can degrade various alkyl-substituted aniline compounds, showcasing the metabolic pathways involved in the breakdown of such compounds in the environment. This research is crucial for understanding the fate of chemical pollutants and developing bioremediation strategies (Dong et al., 2015).

Molecular Interactions and Spectroscopy

Spectroscopic studies of molecular interactions involving compounds similar to this compound provide insights into the formation of charge-transfer complexes and their spectroscopic characteristics. This research aids in the understanding of the fundamental properties of molecular interactions, which is valuable for the development of new chemical sensors and materials (El-Gogary et al., 2007).

Catalysis and Synthesis

The role of this compound derivatives in catalysis and organic synthesis is significant. For example, the alkylation of aniline, a process crucial for producing dyes, pharmaceuticals, and agrochemicals, involves catalysts that can facilitate the reaction under less harsh conditions. Research in this area contributes to the development of more efficient and environmentally friendly synthetic methods (Narayanan & Deshpande, 2000).

Mecanismo De Acción

Mode of Action

Anilines are known to undergo various chemical reactions, including nucleophilic substitution . The presence of the electron-donating ethyl group and the electron-withdrawing chlorine atoms on the aromatic ring may influence its reactivity.

Biochemical Pathways

Anilines can participate in various biochemical processes, including the formation of charge-transfer complexes .

Pharmacokinetics

The physicochemical properties of anilines can influence their pharmacokinetic behavior .

Result of Action

It has been reported that the interaction between 2,3-dicyano-1,4-naphthoquinone (dcnq) and n-ethylaniline results in the formation of a monosubstituted final product .

Action Environment

The action of 2,3-dichloro-N-ethylaniline can be influenced by various environmental factors, including the nature of the solvent. For instance, the charge-transfer interaction between DCNQ and N-ethylaniline was studied in chloroform and dichloromethane .

Propiedades

IUPAC Name |

2,3-dichloro-N-ethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHDRDSESRROKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C(=CC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90446796 | |

| Record name | 2,3-dichloro-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

49850-15-9 | |

| Record name | 2,3-dichloro-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid](/img/structure/B1353425.png)

![7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1353429.png)

![trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B1353451.png)